CypD Binding Affinity: Non-Peptidic Inhibitor Comparison
CypD-IN-29 demonstrates direct binding to CypD with a KD of 88.2 nM measured by surface plasmon resonance (SPR) [1]. This represents a moderate binding affinity relative to other small-molecule CypD inhibitors. In comparison, CypD-IN-3 exhibits approximately 9-fold higher affinity (IC50 10 nM) [2], while CypD-IN-4 demonstrates approximately 1.5-fold higher affinity (IC50 57 nM) . The binding data for CypD-IN-29 was generated using SPR, which measures direct equilibrium binding independent of enzymatic turnover [1]. No comparative binding data are available for CypD-IN-29 against cyclosporine A or sanglifehrin A under identical experimental conditions.
| Evidence Dimension | Binding affinity to CypD |
|---|---|
| Target Compound Data | KD = 88.2 nM (SPR) |
| Comparator Or Baseline | CypD-IN-3: IC50 = 10 nM; CypD-IN-4: IC50 = 57 nM |
| Quantified Difference | ~9-fold lower than CypD-IN-3; ~1.5-fold lower than CypD-IN-4 |
| Conditions | CypD-IN-29: SPR direct binding assay [1]; CypD-IN-3 and CypD-IN-4: enzymatic PPIase inhibition assays [2] |
Why This Matters
For researchers requiring moderate rather than maximal CypD affinity—such as studies investigating partial target engagement or avoiding excessive pathway suppression—CypD-IN-29 may offer a useful intermediate potency profile distinct from higher-affinity analogs.
- [1] Park I, Londhe AM, Lim JW, Park BG, Jung SY, Lee JY, Lim SM, No KT, Lee J, Pae AN. Discovery of non-peptidic small molecule inhibitors of cyclophilin D as neuroprotective agents in Aβ-induced mitochondrial dysfunction. J Comput Aided Mol Des. 2017;31(10):929-941. View Source
- [2] TargetMol. CypD-IN-3 Product Datasheet. CypD-IN-3 is a potent and subtype-selective cyclophilin D (CypD) inhibitor with IC50 of 0.01 μM. View Source
